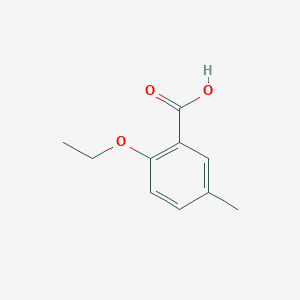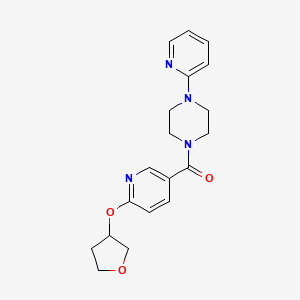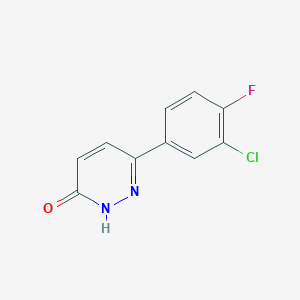![molecular formula C16H19ClN4O2 B2488518 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 301194-38-7](/img/structure/B2488518.png)
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives closely related to 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been explored in multiple studies, providing insights into the methods and conditions favorable for its preparation. For example, compounds with similar structures have been synthesized through chloroacetylation followed by reactions with substituted phenylpiperazine, showcasing the chemical versatility and potential of such molecules for further modification (Mehta et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and sometimes X-ray crystallography. This detailed characterization helps in understanding the conformation and spatial arrangement of atoms within the molecule, which is crucial for its biological activity and interaction with biological targets (Şahin et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving these compounds often include interactions with various biological targets, demonstrating their potential as lead compounds for drug development. The chemical properties, such as reactivity with different reagents and stability under various conditions, are pivotal for understanding their behavior in biological systems (Wujec & Typek, 2023).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are essential for the formulation of pharmaceutical compounds. These properties can influence the compound's bioavailability, stability, and storage conditions. Studies on similar compounds provide valuable information on optimizing these physical properties for better therapeutic efficacy (Yang et al., 2005).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different chemical groups, are crucial for the compound's interaction with biological molecules. These properties determine the compound's pharmacokinetics and pharmacodynamics, influencing its efficacy and safety profile as a potential therapeutic agent (Perrone et al., 2000).
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Potential
Research on derivatives of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide shows significant potential in antimicrobial and anticancer applications. A study by Mehta et al. (2019) synthesized a series of related compounds, which displayed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Furthermore, these compounds showed promising anticancer activity, albeit lower than standard drugs like 5-fluorouracil and tomudex.
Antidepressant and Antianxiety Activity
Compounds related to this compound have been explored for their antidepressant and antianxiety effects. A study by Kumar et al. (2017) synthesized novel derivatives that reduced immobility times in albino mice, indicating potential antidepressant activity. Additionally, these compounds showed significant antianxiety activity.
Antiproliferative Activity through VEGFR-2 Inhibition
The antiproliferative activity of similar compounds has been demonstrated through VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) inhibition. A study by Hassan et al. (2021) synthesized a series of derivatives that exhibited higher cytotoxic activity than their precursors against breast cancer cell lines. They also showed promising VEGFR-2 inhibitory activity, comparable to sorafenib.
Antibacterial Activities of Novel Oxazolidinones
The synthesis of novel oxazolidinones bearing structures similar to this compound has shown effective antibacterial activities. A study by Srivastava et al. (2008) reported compounds with superior antibacterial activities than linezolid, including against linezolid-resistant Staphylococcus aureus strains.
ACAT-1 Inhibitor for Treatment of Diseases Involving ACAT-1 Overexpression
Research by Shibuya et al. (2018) identified a compound as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This compound, with its enhanced aqueous solubility and oral absorption, is a promising candidate for the treatment of diseases involving ACAT-1 overexpression.
Mecanismo De Acción
The compound also contains an oxazole ring, which is another common feature in many bioactive compounds. Oxazole derivatives can exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propiedades
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-12-9-15(19-23-12)18-16(22)11-20-5-7-21(8-6-20)14-4-2-3-13(17)10-14/h2-4,9-10H,5-8,11H2,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKKOBQOQVTGCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301321941 | |
| Record name | 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301321941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24785365 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
301194-38-7 | |
| Record name | 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301321941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Benzodioxol-5-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B2488437.png)
![1'-(2-(1-methyl-1H-indol-3-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2488438.png)
![4-Methoxy-3-[(propanoylamino)methyl]benzenesulfonyl fluoride](/img/structure/B2488440.png)
![2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2488441.png)

![Ethyl 4-(3-ethyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate](/img/structure/B2488443.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488445.png)
![8-[(4-Benzylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2488446.png)

![2-[4-[(3-Chlorophenyl)methoxy]phenyl]ethanol](/img/structure/B2488451.png)
![N-cyclopentyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2488452.png)
![N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2488453.png)
